3-Chloro-2-(2-fluoroethoxy)aniline
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Overview
Description
3-Chloro-2-(2-fluoroethoxy)aniline is an organic compound with the molecular formula C8H9ClFNO. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and a 2-fluoroethoxy group at the 2-position. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2-fluoroethoxy)aniline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 3-chloroaniline with 2-fluoroethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the 2-fluoroethoxy group on the aniline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2-fluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
3-Chloro-2-(2-fluoroethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2-fluoroethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
3-Chloro-2-(2-fluoroethoxy)aniline is unique due to the presence of both a chlorine atom and a 2-fluoroethoxy group on the aniline ring. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C8H9ClFNO |
---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
3-chloro-2-(2-fluoroethoxy)aniline |
InChI |
InChI=1S/C8H9ClFNO/c9-6-2-1-3-7(11)8(6)12-5-4-10/h1-3H,4-5,11H2 |
InChI Key |
OQZQWBDUZILNOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCF)N |
Origin of Product |
United States |
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